molecular formula C27H23NO6 B2900631 6-benzyl-8-(3,4-dimethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866808-16-4

6-benzyl-8-(3,4-dimethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2900631
CAS No.: 866808-16-4
M. Wt: 457.482
InChI Key: YAJUAGVOFVWYIV-UHFFFAOYSA-N
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Description

6-benzyl-8-(3,4-dimethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound that belongs to the class of dioxinoquinolines This compound is characterized by its unique structure, which includes a quinoline core, a dioxin ring, and benzyl and dimethoxybenzoyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-8-(3,4-dimethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Dioxin Ring: The dioxin ring can be introduced through a cyclization reaction involving a suitable diol and an appropriate reagent such as phosphorus oxychloride.

    Attachment of Benzyl and Dimethoxybenzoyl Groups: The benzyl and dimethoxybenzoyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively, using benzyl chloride and 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-8-(3,4-dimethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of aluminum chloride for Friedel-Crafts alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

Scientific Research Applications

6-benzyl-8-(3,4-dimethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-benzyl-8-(3,4-dimethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3,4-Dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
  • 7-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzo[5,6][1,4]dioxino[2,3-b]pyrazine

Uniqueness

6-benzyl-8-(3,4-dimethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields of research.

Properties

IUPAC Name

6-benzyl-8-(3,4-dimethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO6/c1-31-22-9-8-18(12-23(22)32-2)26(29)20-16-28(15-17-6-4-3-5-7-17)21-14-25-24(33-10-11-34-25)13-19(21)27(20)30/h3-9,12-14,16H,10-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJUAGVOFVWYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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